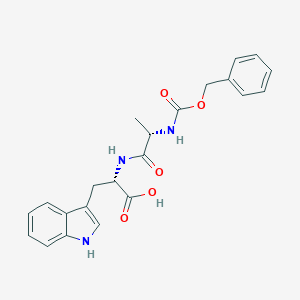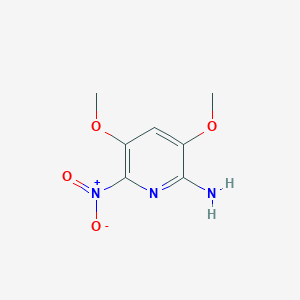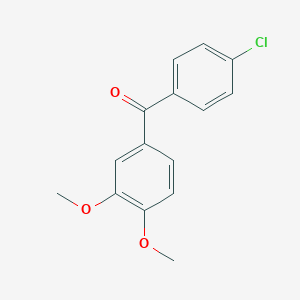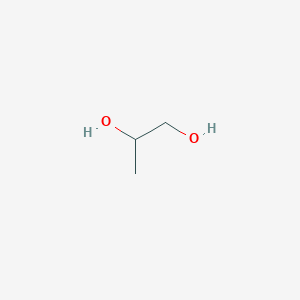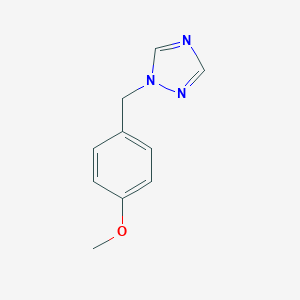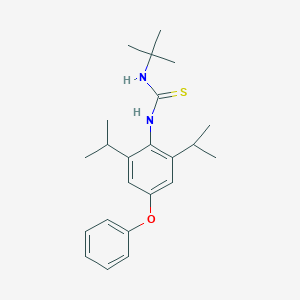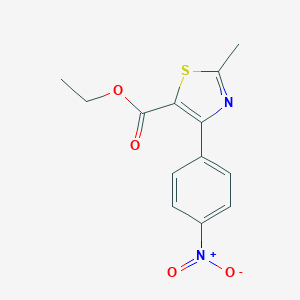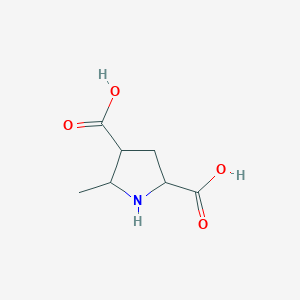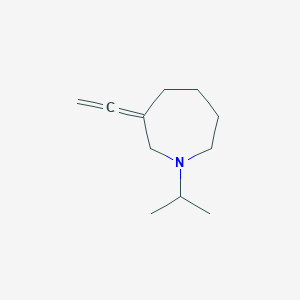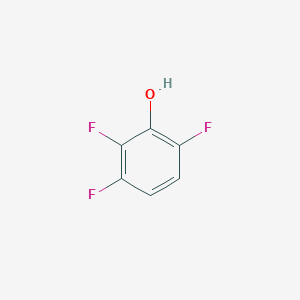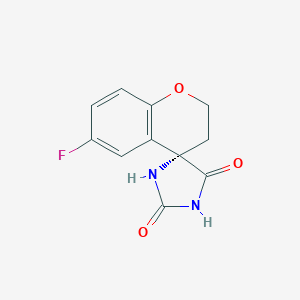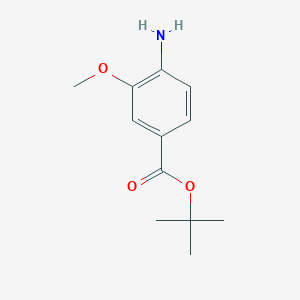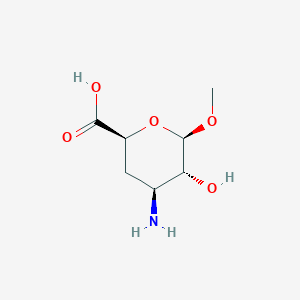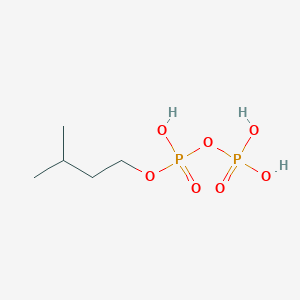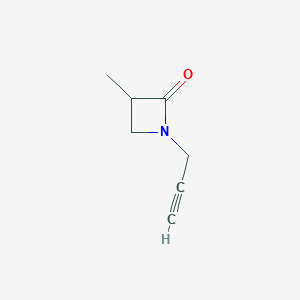
N-(2-propynyl)-3-methyl-2-azetidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-propynyl)-3-methyl-2-azetidinone (NPA) is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the early 1990s and has since been used in a variety of studies to investigate its mechanism of action and its potential applications in various fields.
Mécanisme D'action
N-(2-propynyl)-3-methyl-2-azetidinone functions as an irreversible inhibitor of the proteasome, a large protein complex that plays a critical role in the degradation of intracellular proteins. By inhibiting the proteasome, N-(2-propynyl)-3-methyl-2-azetidinone disrupts the normal protein degradation pathway, leading to the accumulation of misfolded and damaged proteins within cells. This, in turn, can lead to cell death or growth inhibition, depending on the specific cell type and context.
Effets Biochimiques Et Physiologiques
N-(2-propynyl)-3-methyl-2-azetidinone has been shown to have a variety of biochemical and physiological effects, depending on the specific cell type and context. In some cases, N-(2-propynyl)-3-methyl-2-azetidinone has been shown to induce cell death or growth inhibition, while in others it has been shown to have no effect or even promote cell growth. These effects are thought to be related to the specific target proteins and pathways affected by N-(2-propynyl)-3-methyl-2-azetidinone.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-propynyl)-3-methyl-2-azetidinone is its specificity for the proteasome, which allows for the selective inhibition of this important protein complex. This specificity also allows for the potential development of drugs targeting specific proteasome subunits or pathways. However, one limitation of N-(2-propynyl)-3-methyl-2-azetidinone is its irreversible inhibition of the proteasome, which can make it difficult to study the effects of transient proteasome inhibition.
Orientations Futures
There are several future directions for research on N-(2-propynyl)-3-methyl-2-azetidinone and its potential applications. One area of interest is the development of new drugs targeting specific proteasome subunits or pathways. Another area of interest is the investigation of the role of N-(2-propynyl)-3-methyl-2-azetidinone in the regulation of protein quality control and cellular stress responses. Finally, the potential use of N-(2-propynyl)-3-methyl-2-azetidinone as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders, is an area of ongoing research.
Méthodes De Synthèse
The synthesis of N-(2-propynyl)-3-methyl-2-azetidinone involves the reaction of 3-methyl-2-azetidinone with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified through several steps, including column chromatography, to obtain pure N-(2-propynyl)-3-methyl-2-azetidinone.
Applications De Recherche Scientifique
N-(2-propynyl)-3-methyl-2-azetidinone has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(2-propynyl)-3-methyl-2-azetidinone has been used to investigate the role of dopamine in the brain and its potential implications for Parkinson's disease. In cancer research, N-(2-propynyl)-3-methyl-2-azetidinone has been used to study the role of the proteasome in cancer cell growth and survival. In drug discovery, N-(2-propynyl)-3-methyl-2-azetidinone has been used as a scaffold for the development of new drugs targeting various biological pathways.
Propriétés
Numéro CAS |
124443-41-0 |
|---|---|
Nom du produit |
N-(2-propynyl)-3-methyl-2-azetidinone |
Formule moléculaire |
C7H9NO |
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
3-methyl-1-prop-2-ynylazetidin-2-one |
InChI |
InChI=1S/C7H9NO/c1-3-4-8-5-6(2)7(8)9/h1,6H,4-5H2,2H3 |
Clé InChI |
VBEUUMVTLWAHCQ-UHFFFAOYSA-N |
SMILES |
CC1CN(C1=O)CC#C |
SMILES canonique |
CC1CN(C1=O)CC#C |
Synonymes |
2-Azetidinone,3-methyl-1-(2-propynyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



